2-Boc-amino-6-methoxy-nicotinic acid

Übersicht

Beschreibung

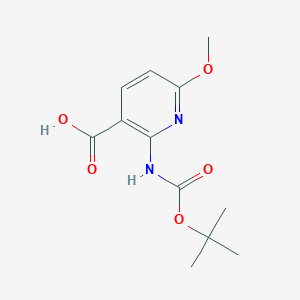

2-Boc-amino-6-methoxy-nicotinic acid is a compound that features a nicotinic acid core with a tert-butoxycarbonyl (Boc) protected amino group at the 2-position and a methoxy group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-amino-6-methoxy-nicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using flow microreactor systems to ensure efficient and controlled reactions . The use of such systems allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the scalability and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Boc-amino-6-methoxy-nicotinic acid can undergo several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in organic solvents.

Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.

Substitution: Methyl iodide or dimethyl sulfate for methylation reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

Nicotinic Acetylcholine Receptor Agonism

Preliminary studies suggest that 2-Boc-amino-6-methoxy-nicotinic acid may act as an agonist at nicotinic acetylcholine receptors, which are crucial for neurotransmission and various signaling pathways in the nervous system. This property positions it as a candidate for further research into neuroprotective agents and treatments for neurodegenerative diseases.

Bioactivity and Therapeutic Potential

The compound's potential biological activities include anti-inflammatory and neuroprotective effects, making it a subject of interest in the development of therapies targeting conditions such as Alzheimer's disease and other cognitive disorders.

Synthesis and Functionalization

Synthetic Pathways

The synthesis of this compound typically involves several steps that allow for the introduction of functional groups. The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions, regenerating the free amine for further reactions, including nucleophilic substitutions.

Reactivity

The methoxy group in the compound can undergo demethylation or substitution reactions depending on the conditions applied, which can lead to the formation of various derivatives with altered biological activities.

Research Applications

Biological Assays and Interaction Studies

Research involving this compound often focuses on its binding affinities to nicotinic acetylcholine receptors. Techniques such as radiolabeled ligand binding assays or fluorescence resonance energy transfer (FRET) are employed to assess these interactions, which are critical for elucidating the pharmacological profiles of related compounds.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Nicotinamide | Amide instead of carboxylic acid | Neuroprotective effects |

| 2-Amino-6-methoxynicotinic acid | Lacks Boc protection | Directly bioactive without modification |

| 3-Pyridinecarboxylic acid | Different position of carboxylic group | Used in various synthetic pathways |

This table illustrates how the Boc protection enhances stability during synthesis while allowing for further functionalization, distinguishing it from its analogs.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in "Scientific Reports" examined the antimicrobial efficacy of compounds related to nicotinic derivatives, noting that modifications can enhance activity against pathogens like E. coli and S. aureus .

Wirkmechanismus

The mechanism of action of 2-Boc-amino-6-methoxy-nicotinic acid primarily involves its role as a protected intermediate in organic synthesis. The Boc group provides stability to the amino group during various synthetic transformations and can be selectively removed under acidic conditions . The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Boc-amino-6-methoxy-nicotinic acid is unique due to the presence of both the Boc-protected amino group and the methoxy group on the nicotinic acid core. This combination of functional groups provides versatility in synthetic applications and potential for diverse chemical transformations .

Biologische Aktivität

2-Boc-amino-6-methoxy-nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a methoxy group at the 6-position of the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.

- Molecular Formula : C₉H₁₁N₁O₃

- Molecular Weight : 181.19 g/mol

- CAS Number : 1373223-33-6

The presence of the Boc group enhances the stability and solubility of the compound, facilitating its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors. These receptors play critical roles in neurotransmission and are associated with cognitive functions, making them targets for drugs aimed at treating conditions such as Alzheimer's disease and schizophrenia.

The mechanism can be summarized as follows:

- Binding to nAChRs : The compound interacts with specific subtypes of nAChRs, potentially modulating their activity.

- Influence on Neurotransmission : By activating or inhibiting these receptors, it can affect the release of neurotransmitters such as dopamine and acetylcholine.

- Impact on Cellular Pathways : The activation of nAChRs can lead to downstream signaling that influences cell survival, proliferation, and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that compounds similar to this compound possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects by enhancing cholinergic signaling in the brain. This could potentially benefit conditions like Alzheimer's disease by improving cognitive function and reducing neurodegeneration.

Case Studies

-

Neuroprotection in Alzheimer's Models :

In a study involving transgenic mouse models for Alzheimer's disease, administration of nicotinic acid derivatives showed improved memory performance and reduced amyloid plaque formation. While direct studies on this compound are needed, these findings highlight the potential for similar compounds. -

Antimicrobial Testing :

A comparative analysis was conducted using various nicotinic acid derivatives against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting that this compound may also possess antimicrobial properties.

Data Table: Comparison of Biological Activities

Eigenschaften

IUPAC Name |

6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-9-7(10(15)16)5-6-8(13-9)18-4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBVKVWYFFCKGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138733 | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373223-33-6 | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.